Superior Late-Stage Yield in Convergent Ceritinib Synthesis vs. Linear Routes
The patented synthetic route for Ceritinib utilizes 5-(isopropylsulfonyl)-2-piperidinopyrimidin-4-amine as a convergent intermediate, which avoids the low-yielding, linear microwave irradiation step previously required when using 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. The prior route yielded only 30-40% for a key coupling step, whereas the new process using this compound as an intermediate achieves an overall yield of 87% for the final product formation step [1]. This demonstrates a critical advantage in process efficiency.
| Evidence Dimension | Synthetic Yield for Final Ceritinib Formation Step |
|---|---|
| Target Compound Data | 87% yield for the step forming the final product from the intermediate |
| Comparator Or Baseline | Prior art linear synthesis using 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: 30-40% yield for a key coupling step |
| Quantified Difference | The route using the target compound achieves a >2-fold improvement in yield for the final coupling step compared to the prior art's analogous step. |
| Conditions | Reaction of intermediates in isopropanol under reflux, as described in patent CN105272921A. |
Why This Matters
For procurement, this directly translates to higher efficiency and cost-effectiveness in large-scale Ceritinib manufacturing, reducing raw material waste and processing costs.
- [1] Zhao, J., Zong, Z., & Sun, M. (2016). Method for preparing Ceritinib and intermediate compound of Ceritinib. (Patent CN105272921A). Jiangsu Aosaikang Pharmaceutical Co., Ltd. View Source
